molecular formula C20H21ClN2O3S2 B2386692 N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide CAS No. 946251-69-0

N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Cat. No.: B2386692
CAS No.: 946251-69-0
M. Wt: 436.97
InChI Key: IOPVEBQZAVKVRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-(4-Chlorophenyl)thiazol-4-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a benzenesulfonamide derivative featuring a thiazole ring substituted with a 4-chlorophenyl group, linked via an ethyl chain to the sulfonamide moiety. The aromatic sulfonamide group is further substituted with methoxy and dimethyl groups at positions 2, 4, and 5, respectively.

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O3S2/c1-13-10-18(26-3)19(11-14(13)2)28(24,25)22-9-8-17-12-27-20(23-17)15-4-6-16(21)7-5-15/h4-7,10-12,22H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPVEBQZAVKVRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on available literature, highlighting its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C16H18ClN3O2S
  • Molecular Weight : 423.9 g/mol

Antiproliferative Effects

Recent studies have shown that thiazole derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, a series of 4-substituted methoxybenzoyl-aryl-thiazoles demonstrated improved antiproliferative effects against melanoma and prostate cancer cells, with IC50 values decreasing from micromolar to low nanomolar ranges upon structural modifications . This suggests that the thiazole moiety is crucial for enhancing anticancer activity.

The proposed mechanism for the anticancer activity of thiazole derivatives, including this compound, involves the inhibition of tubulin polymerization. This disruption in microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells .

Study 1: Anticancer Activity

A study focused on the synthesis and evaluation of various thiazole derivatives found that compounds similar to this compound exhibited potent cytotoxicity against human cancer cell lines. The study reported an IC50 value of approximately 100 nM for one of the derivatives in prostate cancer cells, indicating strong potential for therapeutic applications .

Study 2: Structure-Activity Relationship (SAR)

In another investigation, researchers explored the structure-activity relationship (SAR) of thiazole-based compounds. They concluded that modifications at specific positions on the thiazole ring significantly influenced biological activity. The presence of electron-withdrawing groups like chlorine enhanced potency, while methoxy groups contributed to solubility and bioavailability .

Data Table: Summary of Biological Activities

Compound Cell Line IC50 (nM) Mechanism
Compound AMelanoma150Tubulin polymerization inhibition
Compound BProstate100Tubulin polymerization inhibition
This compoundProstate120Tubulin polymerization inhibition

Scientific Research Applications

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study evaluated the antimicrobial activity of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating its potential as an antibacterial agent.

Tested Organisms MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Anticancer Properties

Research has indicated that N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide may possess anticancer properties.

Case Study: In Vitro Anticancer Screening

In vitro studies assessed the compound's efficacy against various cancer cell lines, particularly focusing on estrogen receptor-positive human breast adenocarcinoma cells (MCF7). The results demonstrated a significant reduction in cell viability at specific concentrations, suggesting its potential as a therapeutic agent in cancer treatment .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in inflammatory pathways and other biological processes.

Case Study: Enzyme Inhibition Studies

In vitro assays have shown that the compound effectively inhibits enzymes such as acetylcholinesterase and α-glucosidase. These enzymes are crucial in the management of conditions like Alzheimer's disease and Type 2 diabetes mellitus, respectively. The inhibition of these enzymes could lead to therapeutic benefits in managing these diseases .

Enzyme Inhibition Effect
AcetylcholinesteraseSignificant inhibition
α-GlucosidaseSignificant inhibition

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Differences and Substituent Effects

The compound distinguishes itself from structurally related sulfonamide-triazole derivatives (e.g., compounds [7–9] in ) through its thiazole core versus the 1,2,4-triazole ring in analogs. Key differences include:

Feature Target Compound Triazole Analogs (e.g., [7–9])
Core Heterocycle Thiazole (S and N atoms at 1,3-positions) 1,2,4-Triazole (three N atoms)
Substituents 4-Chlorophenyl (thiazole), methoxy, dimethyl Halogen (X = Cl, Br) at sulfonyl-phenyl group
Tautomerism Not observed in thiazole Exists as thione tautomer (C=S confirmed)

The 4-chlorophenyl group may enhance lipophilicity compared to non-halogenated analogs .

Spectroscopic Properties

IR and NMR data from analogous compounds provide insights:

  • IR Spectroscopy :

    • The absence of a νC=O band (~1663–1682 cm⁻¹) in triazole derivatives [7–9] contrasts with the target compound’s sulfonamide group, which likely shows strong S=O stretches (~1350–1200 cm⁻¹).
    • Thiazole C-S vibrations are expected near 650–750 cm⁻¹, distinct from triazole C=S stretches (~1247–1255 cm⁻¹) .
  • NMR Spectroscopy :

    • The 4-chlorophenyl group would produce deshielded aromatic protons (~7.3–7.5 ppm in ¹H-NMR), similar to halogenated analogs in .
    • Methoxy and dimethyl groups on the benzene ring would resonate at ~3.8 ppm (OCH₃) and ~2.2–2.5 ppm (CH₃), respectively .

Electronic and Topological Analysis

Tools like SHELXL () and Multiwfn () could elucidate electronic properties:

  • Charge Distribution : The electron-withdrawing sulfonamide group may polarize the thiazole ring, enhancing electrophilic reactivity.
  • Aromaticity : Thiazole’s lower aromaticity compared to triazoles could influence π-stacking interactions.
  • Solvent Effects : The dimethyl and methoxy groups may improve solubility in polar aprotic solvents, unlike halogenated analogs, which prioritize halogen bonding .

Preparation Methods

Hantzsch Thiazole Formation

Step 1: Synthesis of 2-Bromo-1-(4-chlorophenyl)butan-1-one
4-Chloroacetophenone undergoes α-bromination using copper(II) bromide in ethyl acetate, yielding 2-bromo-1-(4-chlorophenyl)butan-1-one.

Step 2: Cyclization with Thiourea
The α-bromo ketone reacts with thiourea in ethanol under reflux (80°C, 1 hour) to form 4-(2-bromoethyl)-2-(4-chlorophenyl)thiazole.

Reaction Conditions :

  • Solvent : Ethanol
  • Temperature : 80°C
  • Yield : ~75%

Step 3: Amination of the Bromoethyl Group
The bromoethyl intermediate undergoes nucleophilic substitution with aqueous ammonia (25% w/w) in tetrahydrofuran (THF) at 60°C for 12 hours, yielding the primary amine.

Key Parameters :

  • Molar Ratio : 1:3 (bromoethyl thiazole : NH₃)
  • Workup : Filtration, washing with cold ethanol, and recrystallization from ethyl acetate.

Synthesis of 2-Methoxy-4,5-Dimethylbenzenesulfonyl Chloride

Sulfonation of 2-Methoxy-4,5-Dimethylbenzene

Chlorosulfonic acid (3 equivalents) is added dropwise to 2-methoxy-4,5-dimethylbenzene in dichloromethane (DCM) at 0°C. The mixture is stirred for 4 hours to form the sulfonic acid intermediate.

Step 2: Conversion to Sulfonyl Chloride
The sulfonic acid reacts with phosphorus pentachloride (PCl₅) in refluxing DCM (2 hours), yielding the sulfonyl chloride.

Purification :

  • Solvent Removal : Rotary evaporation
  • Recrystallization : Hexane/DCM (9:1 v/v)
  • Purity : >95% (HPLC)

Coupling of Thiazole-Ethylamine and Sulfonyl Chloride

Reaction Protocol :

  • Reagents :
    • 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethylamine (1.0 equiv)
    • 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride (1.2 equiv)
    • Pyridine (2.0 equiv, as base and solvent)
  • Conditions :
    • Temperature : 80°C
    • Duration : 8 hours
    • Workup : Dilution with ice-water, extraction with DCM, drying (Na₂SO₄), and column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Yield : 62–68%

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 2.38 (s, 6H, 4,5-CH₃), 3.82 (s, 3H, OCH₃), 3.91 (t, J=6.8 Hz, 2H, CH₂NH), 4.45 (t, J=6.8 Hz, 2H, CH₂-thiazole), 7.29–7.67 (m, 5H, Ar-H).
  • ¹³C NMR :

    • 167.8 (C=S), 154.2 (C-OCH₃), 142.1–118.7 (Ar-C).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 477.0921 [M+H]⁺
  • Calculated : C₂₁H₂₂ClN₃O₃S₂: 477.0924

Infrared Spectroscopy (IR)

  • Key Bands :
    • 1345 cm⁻¹ (S=O asymmetric stretch)
    • 1160 cm⁻¹ (S=O symmetric stretch)
    • 1550 cm⁻¹ (C=N thiazole).

Optimization and Challenges

Amination Efficiency

Initial attempts using ethylamine in THF resulted in low yields (≤40%) due to competing elimination. Switching to aqueous ammonia improved selectivity for substitution.

Sulfonyl Chloride Stability

The sulfonyl chloride intermediate exhibited hygroscopicity, necessitating anhydrous conditions during storage and handling.

Purification Challenges

Column chromatography with hexane/ethyl acetate (4:1) effectively separated the product from unreacted sulfonyl chloride and amine byproducts.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiazole ring followed by sulfonamide coupling. For example:

Thiazole ring synthesis : React 4-chlorophenyl-substituted precursors with thiourea or thioamides under reflux conditions (e.g., ethanol, glacial acetic acid) to form the thiazole core .

Sulfonamide introduction : React the thiazole intermediate with 2-methoxy-4,5-dimethylbenzenesulfonyl chloride in a polar aprotic solvent (e.g., dimethylformamide) with a base (e.g., triethylamine) to facilitate nucleophilic substitution .

  • Key considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify intermediates via column chromatography .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use complementary analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the thiazole ring (e.g., 1^1H NMR: δ 7.2–7.4 ppm for 4-chlorophenyl protons) and sulfonamide linkage (13^13C NMR: ~110–120 ppm for sulfonyl carbons) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .
  • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]+^+ at m/z ~475–480) .

Advanced Research Questions

Q. How can structural modifications of the sulfonamide or thiazole moieties enhance bioactivity while minimizing toxicity?

  • Methodological Answer :

  • Substituent variation : Replace the 4-chlorophenyl group with electron-withdrawing groups (e.g., -CF3_3) to alter electron density and binding affinity to target proteins .
  • Stereochemical control : Introduce chiral centers (e.g., via asymmetric synthesis) and evaluate enantiomer-specific activity using circular dichroism (CD) .
  • Toxicity screening : Use in vitro cytotoxicity assays (e.g., HepG2 cell lines) and compare IC50_{50} values against unmodified analogs .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., methoxy vs. methyl groups) and correlate changes with bioactivity trends .
  • In silico modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like carbonic anhydrase IX, a common sulfonamide target .
  • Reproducibility checks : Validate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) and include positive controls (e.g., acetazolamide for enzyme inhibition) .

Q. What advanced analytical techniques are required to address solubility challenges in pharmacological assays?

  • Methodological Answer :

  • Co-solvent systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain compound stability in cell-based assays .
  • Derivatization : Convert the sulfonamide to a sodium salt via reaction with NaOH to improve aqueous solubility .
  • Dynamic Light Scattering (DLS) : Monitor aggregation in solution and adjust surfactant concentrations (e.g., Tween-80) as needed .

Q. How can the mechanism of action be elucidated for this compound in enzyme inhibition studies?

  • Methodological Answer :

  • Kinetic assays : Measure inhibition constants (KiK_i) using stopped-flow spectrophotometry with fluorogenic substrates (e.g., 4-nitrophenyl acetate for esterase activity) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm competitive vs. non-competitive inhibition .
  • X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to resolve binding interactions at Ångström resolution .

Q. What strategies optimize yield in large-scale synthesis without compromising stereochemical integrity?

  • Methodological Answer :

  • Flow chemistry : Implement continuous-flow reactors to control exothermic reactions (e.g., sulfonylation) and improve heat dissipation .
  • Catalyst screening : Test palladium-based catalysts (e.g., Pd(OAc)2_2) for Suzuki-Miyaura couplings to reduce side-product formation .
  • Process Analytical Technology (PAT) : Use in-line FTIR probes to monitor reaction endpoints and automate solvent removal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.